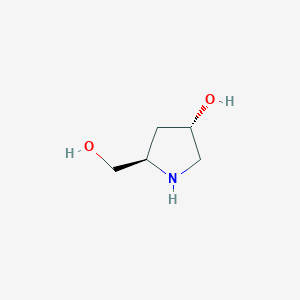

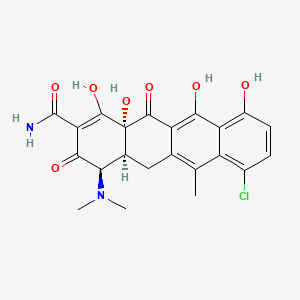

(3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol

Overview

Description

(3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol, also known as 5-Hydroxymethylpyrrolidine-3-methanol, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is a chiral molecule that has a pyrrolidine ring with a hydroxymethyl group attached to it. It is a white, crystalline solid that is soluble in water and polar solvents.

Scientific Research Applications

Intercalating Nucleic Acids (INAs):

- A study by Filichev and Pedersen (2003) demonstrated the synthesis of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. This compound was used to form intercalating nucleic acids (INAs), which slightly destabilized INA-DNA duplexes but strongly destabilized INA-RNA duplexes. It also improved the stabilization of a DNA three-way junction (TWJ) when inserted into the junction region (Filichev & Pedersen, 2003).

Large-Scale Synthesis for Bioactive Molecules:

- Kotian et al. (2005) described a practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which is a useful intermediate for the synthesis of various bioactive molecules. This synthesis was achieved via asymmetric 1,3-dipolar cycloaddition reaction, without using chromatography, and included subsequent reduction and catalytic hydrogenation steps (Kotian et al., 2005).

Synthesis of 1′-Aza-C-Nucleosides:

- Filichev and Pedersen (2001) conducted a study on the synthesis of pyrimidine 1′-aza-C-nucleosides from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. This process involved the fusion of various compounds with (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, yielding products like 1′-aza-Ψ-uridine and its homologues (Filichev & Pedersen, 2001).

Glycosidase Inhibitory Activities:

- Popowycz et al. (2004) synthesized new derivatives of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol and assessed their glycosidase inhibitory activities. They found that certain derivatives were effective inhibitors of specific glycosid

Stereoselective Synthesis of Azetidines and Pyrrolidines:

- Medjahdi et al. (2009) explored the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, leading to the stereospecific formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines. This study highlights the versatility of such compounds in generating structurally diverse molecules, depending on the reaction conditions (Medjahdi et al., 2009).

Synthesis of Enantiomerically Pure Pyrrolidin-3-ols:

- Karlsson and Högberg (2001) reported on the asymmetric 1,3-dipolar cycloadditions to synthesize trans-3,4-disubstituted pyrrolidines with a protected hydroxyl group. This process serves as a method to create chiral building blocks for bioactive pyrrolidines, like (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and its enantiomer (Karlsson & Högberg, 2001).

Generation and Asymmetric Hydroxyalkylation of Carbanions:

- Zheng et al. (2005) demonstrated the SmI(2) mediated reduction of N,O-diprotected chiral nonracemic 2-pyridyl 3-pyrrolidinol-2-yl sulfide. This process led to the protected N-alpha-hydroxyalkyl-3-pyrrolidines with high diastereoselectivity, showcasing the compound's potential in asymmetric syntheses (Zheng et al., 2005).

properties

IUPAC Name |

(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALDMMCNNFPJSI-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654815 | |

| Record name | (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

825644-11-9 | |

| Record name | (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydrazinecarbothioamide, 2-[bis(4-hydroxyphenyl)methylene]-](/img/structure/B1660656.png)

![2-[(E)-2-(4-methylphenyl)sulfonylethenyl]-5-nitrofuran](/img/structure/B1660659.png)

![N-[(3-chlorophenyl)carbamothioyl]-3,4,5-triethoxybenzamide](/img/structure/B1660667.png)

![2-[(2-Nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B1660671.png)